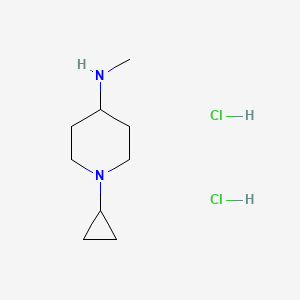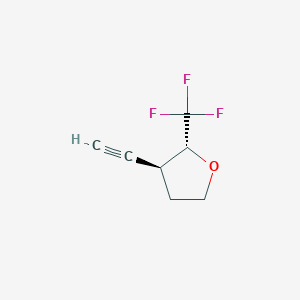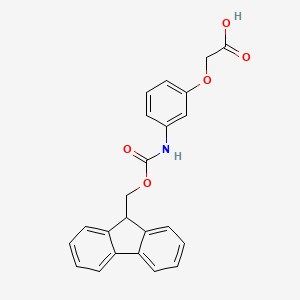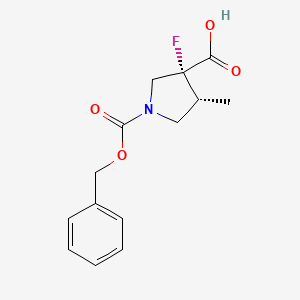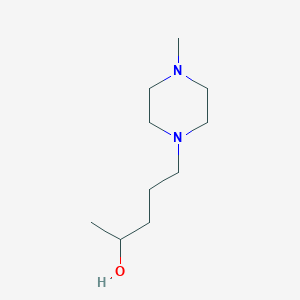amino}acetic acid](/img/structure/B13511655.png)
2-{[(Benzyloxy)carbonyl](2-fluorophenyl)amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound with the molecular formula C16H14FNO4 It is characterized by the presence of a benzyloxycarbonyl group, a fluorophenyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Benzyloxy)carbonylamino}acetic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction between benzyl chloroformate and an amine precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Coupling with Aminoacetic Acid: The final step involves coupling the intermediate product with aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 2-{(Benzyloxy)carbonylamino}acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Benzyloxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
2-{(Benzyloxy)carbonylamino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the fluorophenyl group can enhance binding affinity and specificity. The aminoacetic acid moiety may facilitate interactions with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
Uniqueness
2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of both a fluorophenyl group and an aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H14FNO4 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
2-(2-fluoro-N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-13-8-4-5-9-14(13)18(10-15(19)20)16(21)22-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Clé InChI |
XVWRGJWLTUCMOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




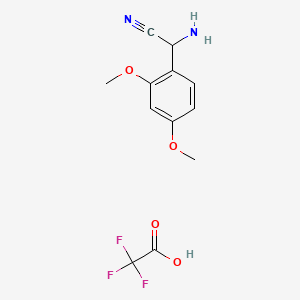

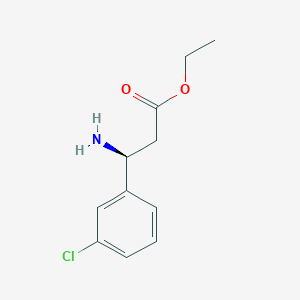
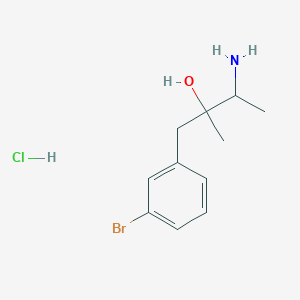
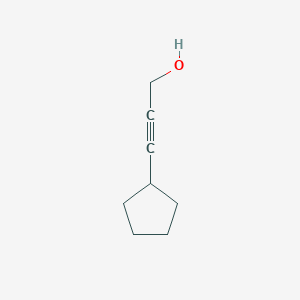
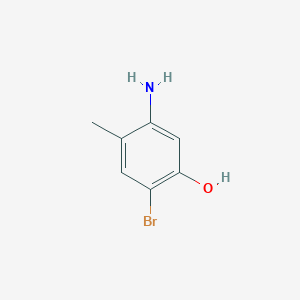
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
